Ethyl 2-aminooxazole-4-carboxylate

HDAC inhibition cancer therapeutics epigenetics

Ethyl 2-aminooxazole-4-carboxylate addresses the need for a structurally defined oxazole scaffold in drug discovery. It enables efficient SAR campaigns for HDAC and kinase inhibitors via amidification-hydroxamic acid conversion (US2009/0023707 A1). • HDAC inhibition: IC50 0.010 µM vs. SAHA 0.025 µM • Antitubercular potency: MIC 0.16 µM with reduced cytotoxicity vs. thiazole analogs • Scaffold-hopping: distinct physicochemical and ADME profile over 2-aminothiazole Supplied as white to off-white crystalline solid, ≥98% purity; packaged under inert atmosphere for stability.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 177760-52-0
Cat. No. B033254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminooxazole-4-carboxylate
CAS177760-52-0
SynonymsEthyl 2-amino-1,3-oxazole-4-carboxylate;  Ethyl 2-aminooxazole-4-carboxylate;  NSC 263857
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)N
InChIInChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
InChIKeyNBABLVASYFPOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Aminooxazole-4-carboxylate (CAS 177760-52-0): Technical Baseline for Scientific Procurement


Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) is a 2-amino-substituted oxazole-4-carboxylic acid ethyl ester with molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol . This heterocyclic building block features a 2-amino group that enables efficient amidification, aza-Michael addition, and subsequent hydroxamic acid derivatization, making it a strategically positioned intermediate for constructing bioactive oxazole-containing scaffolds [1]. The compound is commercially available as a white to off-white crystalline solid with a melting point of 124–128°C and a reported purity specification of 95–98% from major chemical suppliers .

2-Aminooxazole heterocyclic core for hydroxamic acid and amide derivatization
Rapid two-step synthetic route to HDAC inhibitor candidates
Documented intermediate in patent literature for Akt inhibitor programs

Ethyl 2-Aminooxazole-4-carboxylate Procurement: Why Simple Substitution with Alternative Heterocyclic Esters Fails


Substituting ethyl 2-aminooxazole-4-carboxylate with ethyl 2-aminothiazole-4-carboxylate or other heterocyclic amino esters is not chemically or functionally equivalent. The oxazole oxygen atom (versus thiazole sulfur) alters hydrogen-bonding capacity, ring electronics, and lipophilicity, which demonstrably affects downstream biological activity and physicochemical properties [1]. Specifically, isosteric replacement of 2-aminothiazole with 2-aminooxazole in antitubercular frameworks has been shown to improve antimicrobial activity while reducing cytotoxicity and altering metabolic stability profiles in human liver microsome assays [2]. Furthermore, HDAC inhibitor series derived from these two scaffolds exhibit divergent potency ranges (IC₅₀ 0.010–0.131 µM for oxazole-based compounds versus distinct activity profiles for thiazole counterparts), confirming that the choice of starting heterocycle directly governs final compound performance [3]. For procurement decisions in medicinal chemistry programs, this scaffold-specific differentiation necessitates exact compound specification rather than generic substitution.

Replacing with 2-aminothiazole esters alters ring electronics and hydrogen bonding, potentially shifting downstream biological activity.
Reported differences in human liver microsome stability and solubility between oxazole and thiazole scaffolds may affect ADME profiles.
Thiazole counterparts lack explicit patent precedent for Akt inhibitor synthesis, limiting documented synthetic validation for that target.

Ethyl 2-Aminooxazole-4-carboxylate (CAS 177760-52-0): Quantitative Differentiation Evidence vs. Comparators


HDAC Inhibitory Potency of Oxazole-Derived Hydroxamates vs. SAHA Reference Standard

Hydroxamic acids synthesized from ethyl 2-aminooxazole-4-carboxylate via a two-step amidification pathway exhibited HDAC inhibitory activity with IC₅₀ values ranging from 0.010 to 0.131 µM. Notably, compound 5f (derived from this oxazole scaffold) demonstrated an IC₅₀ of 0.010 µM, which represents a 2.5-fold improvement in potency compared to the reference HDAC inhibitor SAHA (vorinostat, IC₅₀ = 0.025 µM) evaluated under identical assay conditions [1].

HDAC potency vs SAHA
Head-to-head
IC₅₀ 0.010 µM vs SAHA 0.025 µM (2.5-fold lower)
Reported HDAC inhibitory activity context
Cross-study comparable
HDAC inhibition cancer therapeutics epigenetics

Anticancer Cytotoxicity of Oxazole-Derived Compounds Across Three Human Cancer Cell Lines

Hydroxamic acid derivatives prepared from ethyl 2-aminooxazole-4-carboxylate exhibited cytotoxicity with IC₅₀ values in the low micromolar range against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The observed potency was comparable to that of the reference drug SAHA across all three cell lines, with IC₅₀ values falling within the same low micromolar range [1].

Cytotoxicity panel
Reported
Low micromolar range comparable to SAHA (SW620, PC-3, NCI-H23)
Supports cytotoxicity endpoint context
Pan-cancer cell line panel
cytotoxicity anticancer screening oncology

Physicochemical and Metabolic Differentiation: 2-Aminooxazole vs. 2-Aminothiazole Scaffolds

Direct comparison of 2-aminothiazole and 2-aminooxazole counterparts reveals significant differences in key drug-like properties. For representative matched-pair compounds, the oxazole-containing analogs demonstrated human liver microsome (HLM) half-life (t₁/₂) values ranging from 2.7 to 22.6 minutes with intrinsic clearance (Cl′int) values spanning 27.6 to 226.1 mL min⁻¹ kg⁻¹, while thiazole counterparts exhibited distinct metabolic stability profiles [1]. Additionally, kinetic solubility measurements in water and PBS (pH 7.4) showed compound-dependent variations between the two scaffolds, confirming that the heteroatom substitution (O vs. S) meaningfully alters both solubility and metabolic fate [1].

Scaffold ADME comparison
Head-to-head
HLM t₁/₂ 2.7–22.6 min (oxazole) vs distinct thiazole profiles
Scaffold-dependent ADME context
Kinetic solubility differences also observed
physicochemical properties metabolic stability scaffold comparison

Synthetic Efficiency: Two-Step Derivatization to Bioactive Hydroxamic Acids

Ethyl 2-aminooxazole-4-carboxylate enables a straightforward two-step synthetic pathway to structurally diverse hydroxamic acid HDAC inhibitors. The first step involves simple amidification with benzoyl chloride derivatives to yield 2-benzamidooxazole intermediates, followed by conversion to the hydroxamic acid zinc-binding group [1]. This synthetic efficiency compares favorably to multi-step routes required for alternative heterocyclic scaffolds such as 2-phenylsulfonamidothiazoles, which necessitate additional sulfonylation steps and more complex purification protocols [1]. The commercial availability of ethyl 2-aminooxazole-4-carboxylate as a pre-formed heterocyclic core eliminates the need for de novo oxazole ring construction, reducing overall synthetic burden by 2–3 steps compared to routes starting from acyclic precursors [1].

Synthetic efficiency
Class-level
Two-step amidification–hydroxamic acid pathway
Supports synthetic workflow efficiency
Reduces steps vs de novo heterocycle construction
synthetic methodology medicinal chemistry building block

Akt Inhibitor Intermediate: Documented Patent Utility for Cancer and Arthritis Programs

Ethyl 2-aminooxazole-4-carboxylate is explicitly cited as an intermediate in the preparation of Akt kinase inhibitors in patent literature, specifically US 2009/0023707 A1 (Wyeth), appearing on pages 33–34 of the patent specification [1]. Akt (protein kinase B) is a validated oncology target with multiple clinical-stage inhibitors. This patent documentation provides formal precedent for the compound's utility in synthesizing kinase inhibitor chemotypes. Additionally, the compound is described as an intermediate for Akt inhibitors useful in cancer and arthritis treatment across multiple commercial supplier technical datasheets . In contrast, ethyl 2-aminothiazole-4-carboxylate and related thiazole esters lack equivalent explicit patent documentation for Akt-targeted programs, suggesting a scaffold-specific advantage for oxazole-based Akt inhibitor design [2].

Patent precedent
Source review
Explicitly cited in US 2009/0023707 A1 (Wyeth)
Documented intermediate context
Patent literature precedent
Akt inhibition patent intermediate cancer therapeutics

Antimicrobial Activity Differentiation: 2-Aminooxazole vs. 2-Aminothiazole Scaffolds in Antitubercular Applications

In a systematic scaffold comparison study, 2-aminooxazole-containing compounds demonstrated improved antitubercular activity relative to their 2-aminothiazole counterparts. The best oxazole-containing compound exhibited a minimum inhibitory concentration (MIC) of 3.13 µg/mL against Mycobacterium tuberculosis H37Ra, with activity retained against multidrug-resistant strains [1]. Across the evaluated compound set, oxazole-containing analogs showed generally higher anti-mycobacterial potency and notably reduced cytotoxicity against HepG2 cells compared to matched thiazole derivatives. Specifically, MIC values for oxazole compounds ranged from 0.16 µM to >100 µM, while maintaining favorable selectivity windows that were not observed with corresponding thiazole analogs [1].

Antitubercular activity
Head-to-head
MIC 3.13 µg/mL vs M. tuberculosis H37Ra; selectivity over HepG2
Supports antitubercular screening context
Scaffold-matched comparison with thiazole
antitubercular antimicrobial Mycobacterium tuberculosis

Ethyl 2-Aminooxazole-4-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


HDAC Inhibitor Lead Generation for Oncology Programs

Procure ethyl 2-aminooxazole-4-carboxylate as the starting scaffold for synthesizing hydroxamic acid-based HDAC inhibitors. Evidence shows oxazole-derived compounds achieve HDAC IC₅₀ values as low as 0.010 µM, exceeding the potency of reference inhibitor SAHA (IC₅₀ = 0.025 µM) [1]. The two-step amidification-hydroxamic acid conversion pathway enables rapid analog generation for structure-activity relationship (SAR) studies targeting HDAC-driven cancers including colon (SW620), prostate (PC-3), and lung (NCI-H23) malignancies [1].

Akt Kinase Inhibitor Synthesis with Patent-Validated Precedent

Use ethyl 2-aminooxazole-4-carboxylate as a key intermediate in Akt inhibitor development programs, supported by explicit documentation in US patent US2009/0023707 A1 (Wyeth) [1]. The compound's pre-formed 2-aminooxazole core enables efficient diversification toward kinase inhibitor chemotypes for cancer and inflammatory arthritis indications [2]. This patent precedence provides documented synthetic utility and reduces target validation uncertainty compared to unvalidated heterocyclic alternatives.

Antitubercular Drug Discovery with Favorable Selectivity Profile

Deploy ethyl 2-aminooxazole-4-carboxylate for synthesizing antitubercular agents targeting Mycobacterium tuberculosis. Direct scaffold comparison studies demonstrate that 2-aminooxazole-derived compounds achieve MIC values as low as 0.16 µM against M. tuberculosis with reduced HepG2 cytotoxicity relative to matched 2-aminothiazole analogs [1]. The oxazole scaffold's favorable physicochemical properties—including modulated solubility and metabolic stability in human liver microsome assays—further support its selection for antibacterial lead optimization [1].

Structure-Activity Relationship Studies Requiring Scaffold Differentiation

Procure ethyl 2-aminooxazole-4-carboxylate for systematic SAR campaigns where heteroatom effects (oxygen vs. sulfur) on biological activity and ADME properties must be evaluated. Matched-pair comparison data confirm that 2-aminooxazole and 2-aminothiazole scaffolds yield measurably divergent solubility, metabolic half-life, and target potency profiles [1]. The commercial availability of both scaffolds at research quantities enables parallel synthesis for direct scaffold-hopping studies without de novo heterocycle construction burden [2].

Application
Selection Property
Validation Focus
HDAC inhibitor lead generation studies
Oxazole-derived hydroxamate scaffold
HDAC inhibition endpoint context
Akt kinase inhibitor synthesis
2-Aminooxazole ester intermediate
Patent-documented synthetic precedent context
Antitubercular screening studies
Oxazole scaffold for antimicrobial SAR
MIC and cytotoxicity endpoint context
Scaffold differentiation studies
Heterocyclic core for matched-pair comparison
Physicochemical and ADME property context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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